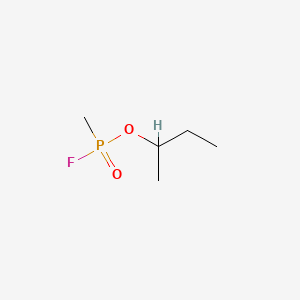

1-Methylpropyl methylphosphonofluoridate

Description

Historical Context of Phosphonofluoridate Research

The journey into phosphonofluoridate research is a chapter in the larger history of organophosphorus compounds. The systematic study of these chemicals began in the 19th century. researchgate.net Key milestones include the first synthesis of an OP compound, triethyl phosphate (B84403), by Franz Anton Voegeli in 1848, and the synthesis of the first OP compound with anticholinesterase properties, tetraethyl pyrophosphate (TEPP), by Philippe de Clermont in 1854. researchgate.netnih.gov

The 1930s marked a pivotal era. The German chemist Willy Lange and his student Gerda von Krueger first described the toxic effects of organophosphates on the cholinergic nervous system in 1932. nih.govresearchgate.net This period also saw the extensive work of Gerhard Schrader at IG Farben in Germany. nih.gov Tasked with developing new insecticides, Schrader's research led to the synthesis of thousands of OP compounds. nih.govresearchgate.net This work culminated in the creation of powerful nerve agents, including Tabun in 1936 and Sarin (B92409) (1-Methylpropyl methylphosphonofluoridate) in 1938. nih.govnih.gov These discoveries were deemed state secrets by the German government, which initiated parallel development tracks: one for insecticides and another for chemical warfare agents. nih.gov It was not until after World War II that the full extent of this research became known to the Allies. nih.govnih.gov

| Year | Scientist(s) | Key Development |

| 1848 | Franz Anton Voegeli | First synthesis of an organophosphate compound (triethyl phosphate). researchgate.net |

| 1854 | Philippe de Clermont | Synthesis of the first organophosphate cholinesterase inhibitor (tetraethyl pyrophosphate). researchgate.netnih.gov |

| 1932 | Willy Lange & Gerda von Krueger | First to describe the toxic effects of organophosphate monofluoroesters on the nervous system. nih.govresearchgate.net |

| 1936 | Gerhard Schrader | Synthesized Tabun (GA), the first of the G-series nerve agents. nih.gov |

| 1938 | Gerhard Schrader | Synthesized Sarin (GB), or this compound. nih.govnih.gov |

| 1944 | Gerhard Schrader | Synthesized Soman (B1219632) (GD), another potent G-series nerve agent. nih.gov |

Evolution of Research Paradigms for Organophosphorus Compounds

The focus of organophosphorus research has evolved significantly since its inception. Early paradigms were dominated by synthesis and discovery, driven initially by agricultural needs for effective insecticides. tandfonline.com The work of Schrader in the 1930s and 1940s represents a major shift, where the extreme toxicity of certain compounds to mammals led to a clandestine research paradigm focused on weaponization. nih.gov

After World War II, research expanded rapidly. The insecticidal properties of compounds like parathion (B1678463) were exploited commercially, and organophosphates became prominent pesticides, particularly after many organochlorine insecticides were banned in the 1970s. nih.govwikipedia.org Concurrently, military research in countries like the United States, the Soviet Union, and Sweden continued to explore new, more potent and persistent agents, leading to the development of the V-series agents. mdpi.comnih.gov

In recent decades, the research paradigm has shifted again, driven by concerns over terrorism and chemical disarmament. army.milusgovcloudapi.net The focus has moved from the synthesis of new agents to the development of sophisticated methods for their detection, verification, and decontamination. semanticscholar.orgimrpress.com Modern analytical chemistry plays a crucial role, with techniques like gas chromatography-mass spectrometry (GC-MS) and ion mobility spectrometry (IMS) being central to identifying these compounds and their degradation products in various environments. nih.govmdpi.com There is also a significant emphasis on developing more effective medical countermeasures and understanding the long-term neurological effects of exposure. researchgate.netnih.gov

Contemporary Significance in Chemical Threat Research

Despite the Chemical Weapons Convention of 1993 outlawing their production and stockpiling, this compound and related compounds remain a significant concern in contemporary chemical threat research. army.milwikipedia.org Their relative ease of synthesis and high toxicity make them potential tools for terrorist organizations or non-state actors. nih.govusgovcloudapi.net The use of Sarin in attacks, such as in Japan in 1995 and more recently in Syria, underscores its continuing threat. mriglobal.org

Current research is heavily focused on enhancing preparedness and response capabilities. imrpress.com This includes:

Advanced Detection Technologies: Developing portable, rapid, and highly sensitive detectors for on-site identification of chemical threats. nih.govresearchgate.net Research explores lab-on-a-chip devices, electrochemical sensors, and improved spectroscopic methods. researchgate.net

Forensic Analysis: Refining analytical methods to retrospectively confirm the use of such agents. This often involves detecting persistent hydrolysis products, such as isopropyl methylphosphonic acid (IMPA) and methylphosphonic acid (MPA), in environmental or biological samples. nih.govwikipedia.org

Decontamination: Creating and testing more effective materials and procedures for decontaminating personnel, equipment, and infrastructure.

Medical Countermeasures: Improving existing treatments and exploring novel therapeutic approaches, including the development of bioscavengers and more efficient acetylcholinesterase reactivators. researchgate.net

Novel Threats: The potential for new, uncatalogued chemical agents to be created, possibly with the aid of artificial intelligence, presents an emerging area of concern that necessitates proactive research and threat assessment. army.mil

The study of this compound thus continues to be a critical area of research, essential for national security and public health preparedness in the face of evolving chemical threats. usgovcloudapi.net

Structure

3D Structure

Properties

CAS No. |

352-52-3 |

|---|---|

Molecular Formula |

C5H12FO2P |

Molecular Weight |

154.12 g/mol |

IUPAC Name |

2-[fluoro(methyl)phosphoryl]oxybutane |

InChI |

InChI=1S/C5H12FO2P/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3 |

InChI Key |

INIUKZAEJHEEFF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OP(=O)(C)F |

Origin of Product |

United States |

Synthesis and Stereochemical Investigations of 1 Methylpropyl Methylphosphonofluoridate

Synthetic Methodologies and Chemical Pathways

The synthesis of 1-methylpropyl methylphosphonofluoridate, an organophosphorus compound, involves the creation of a phosphorus-fluorine bond and the esterification of the methylphosphonic acid moiety with 1-methylpropanol (sec-butanol). The general synthetic routes are analogous to those used for other nerve agents like Sarin (B92409) (isopropyl methylphosphonofluoridate) and Soman (B1219632) (pinacolyl methylphosphonofluoridate). researchgate.net These pathways typically begin with a phosphorus-containing precursor and introduce the methyl group, the 1-methylpropyl group, and the fluorine atom in a series of controlled chemical reactions.

Development of Small-Scale Synthesis Techniques

Research into the synthesis of alkyl methylphosphonofluoridates has led to the development of specialized small-scale or micro-scale methods. diva-portal.org These techniques are designed to produce milligram quantities of the compound, which is sufficient for analytical and experimental purposes while minimizing the risks associated with handling highly toxic materials. diva-portal.org A key focus of these methods is to achieve high yields and purity. diva-portal.org

Modern small-scale synthesis often employs novel halogenating agents to convert phosphorus oxyacids into their fluorinated analogues. diva-portal.org For instance, reagents such as α-chloroenamines, α-fluoroenamines, and cyanuric fluoride (B91410) have been successfully utilized for the fluorination step. diva-portal.org Cyanuric fluoride, in particular, has been adapted for use on a solid-phase resin, which simplifies the reaction workup and purification of the final product. diva-portal.org This approach reduces the handling of toxic intermediates and enhances the safety and efficiency of the synthesis on a small scale. diva-portal.org

Radiosynthesis and Isotopic Labeling Approaches

For metabolic studies, pharmacological research, and environmental fate analysis, isotopically labeled versions of this compound are required. scripps.edu The most common approach involves incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Phosphorus-32 (³²P). osti.govdiva-portal.org

A well-established route for producing ¹⁴C-labeled analogues involves the Michaelis-Arbusov reaction. diva-portal.org In this method, a trialkyl phosphite (B83602) (like triethyl phosphite) is reacted with isotopically labeled methyl iodide ([¹⁴C]CH₃I). diva-portal.org This reaction forms a diethyl [¹⁴C]methylphosphonate. The resulting phosphonate (B1237965) is then hydrolyzed to [¹⁴C]methylphosphonic acid. This key intermediate subsequently undergoes chlorination followed by fluorination to yield the methylphosphonyl dihalide, which is then reacted with 1-methylpropanol to form the final labeled product. diva-portal.org The methyl group attached directly to the phosphorus atom is generally chosen for labeling due to its stability throughout the synthetic sequence. diva-portal.org Procedures have been developed for the safe handling of multicurie quantities of radioactive precursors, like irradiated red phosphorus for ³²P labeling, through careful selection of the synthetic route and apparatus design. osti.gov

Precursor Chemistry and Reaction Optimization

The synthesis of this compound relies on the availability and purity of key precursor compounds. A central precursor is methylphosphonic dichloride (CH₃P(O)Cl₂) or methylphosphonic difluoride (CH₃P(O)F₂). researchgate.net Methylphosphonic dichloride can be synthesized and subsequently converted to methylphosphonic difluoride through fluorination with a suitable reagent like sodium fluoride. researchgate.net

The Michaelis-Arbusov reaction is a fundamental method for creating the essential carbon-phosphorus bond in these precursors. researchgate.netdiva-portal.org For example, reacting triethyl phosphite with methyl iodide produces diethyl methylphosphonate (B1257008). diva-portal.org This intermediate can then be converted to methylphosphonic acid, a versatile starting point for further reactions. researchgate.netdiva-portal.org The final step in the synthesis is the reaction of the methylphosphonyl dihalide with 1-methylpropanol. Optimization of this step is critical to maximize the yield and purity of the desired this compound product.

| Precursor Compound | Role in Synthesis |

| Methyl Iodide | Source of the methyl group attached to phosphorus. diva-portal.org |

| Trialkyl Phosphite (e.g., Triethyl phosphite) | Reacts with methyl iodide to form the P-C bond via the Michaelis-Arbusov reaction. diva-portal.org |

| Methylphosphonic Dichloride | Key intermediate that can be fluorinated and reacted with the alcohol. |

| Methylphosphonic Difluoride | Precursor that reacts with 1-methylpropanol to form the final product. researchgate.net |

| 1-Methylpropanol (sec-Butanol) | Provides the 1-methylpropyl ester group. |

| Fluorinating Agent (e.g., Sodium Fluoride, Cyanuric Fluoride) | Introduces the fluorine atom to the phosphorus center. diva-portal.orgresearchgate.net |

Stereoisomeric Characterization and Isolation Research

This compound is a chiral molecule containing two stereogenic centers: the phosphorus atom and the second carbon atom of the 1-methylpropyl (sec-butyl) group. The presence of 'n' chiral centers results in 2ⁿ possible stereoisomers. leffingwell.com Therefore, this compound can exist as four distinct stereoisomers: (Rₚ,Rₛ)-, (Sₚ,Sₛ)-, (Rₚ,Sₛ)-, and (Sₚ,Rₛ)-1-methylpropyl methylphosphonofluoridate. These stereoisomers form two pairs of enantiomers (mirror images) and have diastereomeric relationships with each other (non-mirror image stereoisomers). nih.gov

Enantiomeric and Diastereomeric Synthesis Strategies

Standard synthetic methods, such as reacting methylphosphonyl difluoride with racemic 1-methylpropanol, typically produce a mixture of all four stereoisomers. nih.gov The synthesis of specific, optically active isomers requires stereoselective synthesis or chiral resolution techniques. nih.govresearchgate.net Asymmetric synthesis aims to create a predominance of one desired stereoisomer by using chiral reagents, catalysts, or starting materials. nih.gov For organophosphorus compounds, this can involve reactions that proceed with a known stereochemical outcome, such as inversion or retention of configuration at the phosphorus center. researchgate.net

Alternatively, chiral chromatography can be employed to separate the different stereoisomers from a racemic or diastereomeric mixture. nih.gov The separation of enantiomers and diastereomers is crucial for studying the specific biological and toxicological properties of each individual isomer. mdpi.com

Impact of Chirality on Biological Activity Studies

Chirality has a profound impact on the biological activity of organophosphorus compounds. researchgate.netmdpi.com Biological systems, particularly enzymes and receptors, are themselves chiral and can interact very differently with the various stereoisomers of a chiral molecule. nih.govmdpi.com The isomer that is more biologically active is termed the "eutomer," while the less active one is the "distomer." mdpi.com

In the closely related compound Sarin, which has a single chiral center at the phosphorus atom, the (-)-enantiomer (specifically, the Sp-enantiomer) is approximately 10 times more potent as an inhibitor of the enzyme acetylcholinesterase (AChE) than the (+)-enantiomer (Rp-enantiomer). nih.gov This dramatic difference in activity is due to the stereospecific nature of the binding pocket of the AChE enzyme. researchgate.net

Based on these findings, it is expected that the four stereoisomers of this compound will also exhibit significantly different biological activities. The specific spatial arrangement of the atoms in each isomer will determine how effectively it can bind to and inhibit its biological target, such as AChE. Therefore, characterizing the activity of each isolated stereoisomer is essential for a complete understanding of the compound's pharmacology and toxicology. mdpi.com

| Stereoisomer Property | Description | Significance |

| Number of Chiral Centers | 2 (at the Phosphorus atom and the sec-butyl carbon) | Leads to the existence of 4 possible stereoisomers. leffingwell.com |

| Isomer Types | Enantiomers (non-superimposable mirror images) and Diastereomers (stereoisomers that are not mirror images). nih.gov | Enantiomers have identical physical properties in an achiral environment, but diastereomers do not. Both can have different biological activities. mdpi.com |

| Biological Activity | The different stereoisomers are expected to have vastly different potencies. | The interaction with chiral biological targets like enzymes is highly stereospecific. nih.govresearchgate.net |

| Nomenclature Example | (Rₚ,Rₛ), (Sₚ,Sₛ), (Rₚ,Sₛ), (Sₚ,Rₛ) | Used to define the absolute configuration at each chiral center. |

Impurity Profiling and Analytical Standards Development

The comprehensive analysis of this compound necessitates a rigorous impurity profiling strategy to detect, identify, and quantify any extraneous substances. ijrti.org Impurities can originate from various stages, including the synthetic process, degradation over time, or unintended side reactions. ijrti.org The development and use of well-characterized analytical standards for both the primary compound and its potential impurities are fundamental to ensuring the accuracy and reliability of analytical measurements. cymitquimica.com

Types of Impurities

Impurities associated with this compound can be broadly categorized as process-related, degradation products, and stereochemical isomers.

Process-Related Impurities: These substances are chemical entities that arise during the synthesis process. Their presence can be attributed to unreacted starting materials, intermediates, or by-products from competing side reactions. For instance, in syntheses analogous to that of Sarin, by-products such as O,O-di-isopropyl methylphosphonate (DIMP) have been identified. nih.gov Similarly, the synthesis of this compound could yield corresponding dialkyl methylphosphonate impurities. Precursors like methylphosphonic dichloride or intermediates such as methylphosphonic difluoride could also be present in trace amounts in the final product if the reaction does not proceed to completion or if purification is inadequate. acs.orgresearchgate.net

Degradation Products: Organophosphorus compounds like this compound can undergo degradation, primarily through hydrolysis. The cleavage of the P-F bond by water results in the formation of 1-Methylpropyl methylphosphonic acid. nih.gov Further hydrolysis can cleave the ester bond, yielding methylphosphonic acid. nih.gov Thermal degradation is another pathway; for similar nerve agents, thermal breakdown leads to the formation of methylphosphonofluoridic acid and a corresponding alkene. researchgate.net

Stereochemical Impurities: this compound possesses two chiral centers: one at the phosphorus atom and another at the secondary carbon atom of the 1-methylpropyl (sec-butyl) group. This results in the possibility of four distinct stereoisomers. Standard synthetic routes are typically non-stereoselective, producing a racemic mixture of these stereoisomers. opcw.org Each stereoisomer that is not the intended one is considered a stereochemical impurity. The differential biological activity between stereoisomers makes their individual detection and quantification crucial. researchgate.net

The table below details potential impurities associated with this compound.

Table 1: Potential Process-Related and Degradation Impurities

| Impurity Name | Chemical Formula | Potential Origin |

|---|---|---|

| Methylphosphonic Dichloride | CH₃Cl₂OP | Unreacted Starting Material |

| Methylphosphonic Difluoride | CH₃F₂OP | Unreacted Intermediate |

| 1-Methylpropanol (sec-Butanol) | C₄H₁₀O | Unreacted Starting Material |

| O,O-di(1-methylpropyl) methylphosphonate | C₉H₂₁O₃P | Synthesis By-product |

| 1-Methylpropyl methylphosphonic acid | C₅H₁₃O₃P | Hydrolysis Product |

| Methylphosphonic Acid | CH₅O₃P | Hydrolysis Product |

The four possible stereoisomers are outlined in the following table.

Table 2: Stereoisomers of this compound

| Stereoisomer Configuration (P, C) | Relationship |

|---|---|

| (RP, RC) | Enantiomer of (SP, SC), Diastereomer of (RP, SC) and (SP, RC) |

| (SP, SC) | Enantiomer of (RP, RC), Diastereomer of (RP, SC) and (SP, RC) |

| (RP, SC) | Enantiomer of (SP, RC), Diastereomer of (RP, RC) and (SP, SC) |

Analytical Standards and Methods

The development of robust analytical methods for impurity profiling relies on the availability of high-purity analytical reference standards for both the parent compound and its potential impurities. cymitquimica.com These standards are essential for method validation, calibration, and the accurate quantification of impurities.

Several advanced analytical techniques are employed for the separation and identification of these impurities. Gas chromatography (GC), particularly with chiral columns, is effective for separating volatile impurities and the different stereoisomers. nih.gov Mass spectrometry (MS), often coupled with GC (GC-MS), is a powerful tool for identifying compounds based on their mass-to-charge ratio and fragmentation patterns, with established databases available for comparison. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, aiding in the unambiguous identification of unknown impurities.

The table below summarizes the key analytical techniques used in the impurity profiling of this compound.

Table 3: Analytical Techniques for Impurity Profiling

| Technique | Application | Information Provided |

|---|---|---|

| Gas Chromatography (GC) | Separation of volatile impurities and stereoisomers (with chiral columns). nih.gov | Retention time, relative purity. |

| Mass Spectrometry (MS) | Identification and quantification of separated components. mdpi.com | Molecular weight, structural information from fragmentation patterns. |

Forensic applications have demonstrated that unique impurity profiles can act as chemical fingerprints, allowing a synthesized agent to be matched to its precursor source. acs.org This underscores the importance of detailed impurity analysis, as even trace impurities persisting through synthesis can provide valuable attributional information. acs.org

Molecular and Cellular Mechanisms of Action

Acetylcholinesterase (AChE) Inhibition Kinetics and Dynamics

The interaction between 1-Methylpropyl methylphosphonofluoridate and AChE is characterized by a rapid phosphonylation of the enzyme's active site, leading to its inactivation. wikipedia.org This process is highly efficient, making the compound a powerful inhibitor.

The inhibition of AChE by this compound involves the formation of a stable covalent bond between the phosphorus atom of the inhibitor and the hydroxyl group of a specific serine residue (Ser203) within the enzyme's active site. plos.org This reaction, known as phosphonylation, effectively renders the enzyme non-functional as it can no longer hydrolyze acetylcholine (B1216132). The mechanism is a two-step process, beginning with the addition of the serine hydroxyl to the phosphorus atom, followed by the elimination of the fluoride (B91410) leaving group. plos.org This results in a phosphonylated enzyme that is resistant to hydrolysis. plos.org Theoretical studies have shown that this addition-elimination mechanism involves the formation of a stable trigonal bipyramidal intermediate. The initial addition step is considered the rate-determining step of the inhibition process.

The active site of AChE is located at the bottom of a deep and narrow gorge. The catalytic triad (B1167595), comprising Serine 203 (Ser203), Histidine 447 (His447), and Glutamate (B1630785) 334 (Glu334), is essential for the phosphonylation reaction. plos.org His447 acts as a general base, facilitating the nucleophilic attack of the Ser203 hydroxyl group on the phosphorus atom of the this compound molecule. plos.org Other residues within the active site gorge play a role in guiding the inhibitor to the catalytic site and stabilizing the transition state of the reaction.

Following the initial phosphonylation of AChE, a secondary process known as "aging" can occur. This process involves the dealkylation, or loss of the 1-methylpropyl (isopropyl) group, from the phosphonylated enzyme. plos.org This dealkylation results in a negatively charged and highly stable adduct that is resistant to reactivation by standard oxime antidotes. plos.org The half-life for the aging of this compound-inhibited AChE is approximately 5 hours. Once aging has occurred, the inhibition is considered irreversible, and the recovery of AChE activity depends on the synthesis of new enzyme molecules.

| Compound (Alkyl Group) | Inhibition Rate Constant (ki) (M-1min-1) | Spontaneous Dealkylation (Aging) Rate Constant (ka) (min-1) | Spontaneous Reactivation Rate Constant (ks) (min-1) |

|---|---|---|---|

| Methyl | 1.2 x 107 | - | - |

| Ethyl | 2.5 x 107 | - | - |

| n-Propyl | 3.1 x 107 | - | - |

| i-Propyl (Sarin) | 4.3 x 107 | 0.0023 | 0.0007 |

| n-Butyl | 4.8 x 107 | - | - |

| i-Butyl | 3.9 x 107 | - | - |

| Cyclohexyl | 5.6 x 107 | - | - |

| Pinacolyl | 1.1 x 107 | - | - |

Data adapted from a study on various sarin analogues. Note: Dashes indicate data not provided in the source. nih.gov

Butyrylcholinesterase (BChE) Interactions and Hydrolysis Studies

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is another serine hydrolase that is inhibited by this compound. While its physiological role is not as clearly defined as that of AChE, BChE can act as a stoichiometric scavenger of the compound, binding to it in the bloodstream and thereby reducing the amount that reaches the nervous system. nih.gov This scavenging action provides a level of protection against the toxic effects of the compound.

Studies on a series of this compound analogues have determined the kinetic constants for their interaction with human BChE. The inhibition rate constants (ki) show a dependency on the structure of the alkyl group. nih.gov

| Compound (Alkyl Group) | Inhibition Rate Constant (ki) (M-1min-1) | Spontaneous Dealkylation (Aging) Rate Constant (ka) (min-1) | Spontaneous Reactivation Rate Constant (ks) (min-1) |

|---|---|---|---|

| Methyl | 1.5 x 106 | - | - |

| Ethyl | 2.9 x 106 | - | - |

| n-Propyl | 4.2 x 106 | - | - |

| i-Propyl (Sarin) | 2.1 x 106 | 0.0011 | 0.0015 |

| n-Butyl | 5.1 x 106 | - | - |

| i-Butyl | 3.3 x 106 | - | - |

| Cyclohexyl | 1.1 x 107 | - | - |

| Pinacolyl | 1.9 x 105 | - | - |

Data adapted from a study on various sarin analogues. Note: Dashes indicate data not provided in the source. nih.gov

While BChE is inhibited by this compound, some hydrolysis of the compound by BChE can occur, although this is a much slower process than the inhibition of the enzyme. The catalytic activity of BChE in hydrolyzing the compound is limited, and its primary protective role is through stoichiometric binding.

Neuropathy Target Esterase (NTE) Research

Neuropathy Target Esterase (NTE) is a serine hydrolase found in the nervous system that has been implicated in organophosphate-induced delayed neuropathy (OPIDN), a condition characterized by the degeneration of long axons in the peripheral and central nervous systems. Inhibition of NTE is considered a key initiating event for OPIDN caused by certain organophosphorus compounds. However, research has shown that this compound does not cause significant inhibition of NTE at non-lethal doses. Therefore, it is not typically associated with the development of OPIDN. While NTE is a valuable biomarker for the neurotoxic potential of some organophosphates, its role in the toxicity of this compound appears to be minimal.

Non-Cholinergic Molecular Targets and Signaling Pathways

Exposure to this compound can lead to a neuroinflammatory response in the brain. nih.govnih.gov This is characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines. wright.edu Studies in animal models have shown that exposure to the compound can induce a significant increase in the levels of cytokines such as interleukin-1β (IL-1β) in brain regions like the amygdala and hippocampus. nih.govnih.gov This neuroinflammation can contribute to neuronal damage and the long-term neurological consequences of exposure.

The compound can also modulate the activity of other neurotransmitter systems. For example, it has been shown to affect the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain. Some studies suggest that it may also have an impact on the glutamatergic system, the main excitatory system. nih.gov

Furthermore, research indicates that this compound can alter the expression of a wide range of genes that are crucial for brain function. dukehealth.org These genes are involved in processes such as memory, cognition, and muscle control. dukehealth.org The compound has also been noted to have effects on other signaling systems, including ion channels and cell adhesion molecules, which are vital for normal neuronal communication and function. nih.gov

Protein Kinase C (PKC) Isozyme Expression Modulation

The Protein Kinase C (PKC) family of serine/threonine kinases comprises multiple isozymes that are critical components of signal transduction pathways, regulating cellular processes such as proliferation, differentiation, and apoptosis. Research into the effects of Sarin has revealed significant, region-specific alterations in the expression and subcellular distribution of PKC isozymes within the brain.

A study conducted on rats following acute Sarin exposure identified distinct changes in the immunoreactivity levels of specific PKC isozymes in different brain regions. A significant reduction was observed for the conventional isozyme βII-PKC and the atypical isozyme ζ-PKC in the frontal cortex and striatum. In contrast, the immunoreactivity for these same isozymes was elevated in the hippocampus and thalamus. These findings suggest that Sarin-induced neuropathy involves a complex and differential regulation of PKC signaling that is dependent on the specific brain area. The modulation of these isozymes, which are involved in pathways controlling N-methyl-D-aspartate (NMDA) receptor activity and cell death, points to their role in the progression of organophosphate-induced neurodegeneration.

Table 1: Alterations in PKC Isozyme Immunoreactivity Following Sarin Exposure in Rats

| PKC Isozyme | Brain Region | Observed Change in Immunoreactivity | Time Course |

|---|---|---|---|

| βII-PKC | Frontal Cortex | Significant Reduction | Up to 24 hours post-exposure |

| ζ-PKC | Frontal Cortex | Significant Reduction | Up to 24 hours post-exposure |

| βII-PKC | Striatum | Significant Reduction | Up to 5 days post-exposure |

| ζ-PKC | Striatum | Significant Reduction | Up to 5 days post-exposure |

| βII-PKC | Hippocampus | Increase | - |

| ζ-PKC | Hippocampus | Increase | - |

| βII-PKC | Thalamus | Increase | - |

| ζ-PKC | Thalamus | Increase | - |

Alterations in Neurotransmitter Systems (e.g., Gamma-Aminobutyric Acid)

Beyond its primary effect on the cholinergic system, Sarin significantly alters other neurotransmitter systems, including the principal inhibitory system in the central nervous system mediated by Gamma-Aminobutyric Acid (GABA). The disruption of the delicate balance between excitatory and inhibitory neurotransmission is a key factor in the convulsive properties of Sarin.

Studies using rat hippocampal slices have shown that Sarin, at low nanomolar concentrations, inhibits the evoked release of GABA. This effect is not due to a direct interaction with postsynaptic GABA-A receptors. Instead, the evidence suggests that Sarin interacts directly with presynaptic muscarinic acetylcholine receptors on GABAergic neurons. This interaction reduces the action potential-dependent release of GABA into the synapse. By diminishing the inhibitory tone provided by the GABAergic system, Sarin contributes to a state of neuronal hyperexcitability, which can manifest as seizures.

Modulation of Ion Channels and Cell Adhesion Molecules

The broader effects of Sarin also encompass the modulation of fundamental cellular components like ion channels and cell adhesion molecules. Ion channels are transmembrane proteins that control the flow of ions across cell membranes, governing the electrical excitability of neurons. Cell adhesion molecules are surface proteins that mediate cell-to-cell and cell-matrix interactions, crucial for neural development and synaptic stability.

Computational Chemistry and Molecular Dynamics Simulations

Computational methods provide powerful tools for investigating the molecular interactions and reaction mechanisms of toxic compounds like Sarin at an atomic level. Techniques such as molecular docking and combined quantum mechanics/molecular mechanics (QM/MM) simulations have been instrumental in elucidating how Sarin interacts with its primary target, acetylcholinesterase.

Enzyme-Ligand Docking and Interaction Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme). This method has been applied to study the interaction of Sarin with the active site of AChE.

Docking simulations have successfully predicted the binding pose of Sarin within the active site gorge of AChE. These studies calculate a binding free energy, which indicates the affinity of the ligand for the enzyme. One such study reported a binding free energy for Sarin of -4.8 kcal/mol. The simulations also identify the key amino acid residues that stabilize the ligand in the active site. For Sarin, the predicted interactions involve several aromatic residues that line the active site gorge, highlighting the importance of these residues in guiding the inhibitor towards the catalytic serine.

Table 3: Molecular Docking Results for Sarin with Acetylcholinesterase (AChE)

| Parameter | Value / Residues |

|---|---|

| Binding Free Energy | -4.8 kcal/mol |

| Interacting Amino Acid Residues | Phe338, Trp86, Tyr124, Tyr337, Tyr341 |

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Reaction Mechanisms

While molecular docking predicts the binding pose, QM/MM simulations can model the actual chemical reaction—in this case, the phosphonylation of the catalytic serine residue in AChE by Sarin. This hybrid method treats the reacting parts of the system (Sarin and the key active site residues) with high-accuracy quantum mechanics, while the surrounding protein environment is treated with more computationally efficient molecular mechanics.

QM/MM studies have detailed the reaction pathway for the inhibition of AChE by Sarin. The reaction proceeds via an addition-elimination mechanism. The simulation results indicate that the rate-limiting step is the initial nucleophilic attack of the catalytic Serine 203 on the phosphorus atom of Sarin, which leads to the formation of a transient, unstable penta-coordinate intermediate. The calculated activation barrier for this step in the enzyme environment is 3.6 kcal/mol. These simulations also reveal the crucial role of other active site residues, such as Tyrosine 124, which stabilizes the leaving fluoride group through hydrogen-bonding interactions, thereby facilitating the irreversible phosphonylation of the enzyme.

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular mechanisms of action of organophosphorus compounds like this compound at the quantum mechanical level. nih.govmdpi.com These theoretical calculations provide profound insights into the electronic structure, reactivity, and reaction pathways that are often difficult to probe experimentally. DFT studies have been particularly instrumental in elucidating the inhibition of acetylcholinesterase (AChE), the primary target of this compound.

Theoretical models based on DFT have been employed to map the potential energy surfaces for the reaction between organophosphonates and the active site of AChE. nih.gov These studies have revealed a detailed, step-by-step mechanism of phosphonylation, the key chemical process responsible for the inhibition of the enzyme.

Reaction Mechanism with Acetylcholinesterase:

DFT calculations have shown that the phosphonylation of the serine residue in the active site of AChE by compounds analogous to this compound proceeds via a two-step addition-elimination mechanism. nih.gov The initial step, which is also the rate-determining step, involves the nucleophilic attack of the serine hydroxyl group on the phosphorus atom of the inhibitor. This leads to the formation of a stable trigonal bipyramidal intermediate. nih.gov The subsequent step is a rapid elimination of the leaving group, in this case, the fluoride ion, resulting in the formation of a covalent bond between the phosphorus atom and the serine residue of AChE.

The catalytic triad of AChE, comprising serine, histidine, and glutamate residues, plays a crucial role in this process by facilitating the reaction and accelerating the rate of phosphonylation. nih.gov DFT studies have also highlighted the significant influence of the solvent environment on the enzymatic reaction, with the polarizable continuum model often being used to account for aqueous solvation effects. nih.gov

Electronic Properties and Reactivity:

DFT calculations are also utilized to determine various electronic properties of this compound, which are critical for understanding its reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

Furthermore, DFT can be used to compute molecular electrostatic potential (MEP) maps, which visualize the charge distribution within the molecule and identify electrophilic and nucleophilic sites. sid.ir For this compound, the phosphorus atom is a key electrophilic center, making it susceptible to nucleophilic attack by the serine hydroxyl group of AChE.

Adsorption and Sensing Applications:

In addition to elucidating the mechanism of toxicity, DFT has been applied to explore the interaction of similar organophosphorus compounds with various materials for the development of sensors and decontamination technologies. sid.irresearchgate.net These studies typically calculate adsorption energies, charge transfer, and changes in the electronic properties of the material upon interaction with the nerve agent. For instance, DFT calculations have been used to investigate the adsorption of sarin on pristine and metal-decorated graphyne and Al12N12 nanoclusters. sid.irresearchgate.net The results from these studies provide valuable information for designing effective materials for the detection and capture of these hazardous compounds.

The table below summarizes key parameters often calculated in DFT studies of organophosphorus compounds and their significance.

| Calculated Parameter | Significance in Mechanistic Elucidation |

| Adsorption Energy (Ead) | Quantifies the strength of the interaction between the compound and a surface or molecule. |

| HOMO-LUMO Energy Gap (Eg) | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Charge Transfer | Describes the extent of electron transfer between the compound and its interacting partner (e.g., an enzyme or a sensor material). |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and helps identify reactive sites (electrophilic and nucleophilic regions). |

| Reaction Energy Barriers | Determines the feasibility and rate of a chemical reaction, such as the phosphonylation of AChE. |

Metabolic Pathways and Degradation Mechanisms

Hydrolytic Degradation Product Formation

Hydrolysis is the principal mechanism for the detoxification of 1-Methylpropyl methylphosphonofluoridate in aqueous environments. This process involves the nucleophilic attack of water or hydroxide (B78521) ions on the phosphorus atom, leading to the displacement of the fluoride (B91410) ion.

The initial and primary product of the hydrolysis of this compound is Pinacolyl Methylphosphonic Acid (PMPA). nih.gov This reaction involves the cleavage of the covalent bond between the phosphorus and fluorine atoms. nih.gov PMPA is a less potent acetylcholinesterase inhibitor compared to the parent compound. wikipedia.org While PMPA is the main hydrolytic product, it can undergo further, albeit slower, degradation.

Under certain conditions, PMPA can be further hydrolyzed to yield Methylphosphonic Acid (MPA) as a terminal degradation product. This subsequent degradation step involves the cleavage of the ester bond linking the pinacolyl group to the phosphorus atom. MPA is considered a final and stable breakdown product in this hydrolytic sequence.

Catalysis of Hydrolysis by Environmental Factors

The rate of hydrolysis of this compound is not constant and is significantly influenced by various environmental factors, which can catalyze the degradation process.

The degradation kinetics of this compound are highly dependent on the pH of the aqueous solution. The hydrolysis rate is significantly faster in both alkaline and acidic conditions compared to neutral pH. For instance, the half-life of the compound is considerably shorter at pH levels above 8 and below 4. The compound is most stable in the slightly acidic pH range of 4 to 6. nih.gov

Below is an interactive data table summarizing the hydrolysis half-life of this compound at various pH values and temperatures.

| pH | Temperature (°C) | Half-life (hours) |

| 6.65 | Ambient | ~45 |

| 7.0 | 20 | 82 |

| 7.0 | 30 | 22 |

| 7.6 | 20 | 41 |

| 7.6 | 30 | 9.6 |

| 8.0 | 25 | ~20 |

This data is compiled from multiple sources and represents approximate values.

The hydrolysis of this compound can be significantly accelerated by the presence of certain metal ions and their complexes. Copper(II) complexes, in particular, have been shown to be effective catalysts for this reaction. academie-sciences.fr The catalytic mechanism generally involves the coordination of the metal ion to the phosphoryl oxygen, which polarizes the P-F bond and makes the phosphorus atom more susceptible to nucleophilic attack by water or hydroxide ions. The observed rate constants for the methanolysis of this compound have been reported to be 1.06 × 10⁻³ s⁻¹ with a copper-based catalyst. academie-sciences.fr

The table below presents kinetic data for the catalyzed methanolysis of this compound.

| Catalyst | Observed Rate Constant (s⁻¹) |

| Copper(II) Complex | 1.06 × 10⁻³ |

| Zinc(II) Complex | 4.02 × 10⁻³ |

Data from a study on the catalytic methanolysis of the compound. academie-sciences.fr

Thermal Degradation Studies and Product Identification

When subjected to high temperatures, this compound undergoes thermal decomposition. Studies have shown that heating the compound leads to the emission of highly toxic fumes, including phosphorus oxides and hydrogen fluoride. nih.govnrt.org

Research into the specific organic products of thermal degradation has indicated that Methylphosphonofluoridic Acid is a probable breakdown product. researchgate.netdtic.mil This suggests that at elevated temperatures, the pinacolyl group can be eliminated. Further high-temperature treatment, such as in an incinerator, would lead to the continued breakdown of these initial products. researchgate.netdtic.mil The identification of thermal degradation products is often carried out using techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), which allows for the separation and identification of the volatile fragments produced upon heating. wikipedia.org

Enzymatic Degradation Mechanisms (e.g., Carboxylesterase)

The enzymatic degradation of this compound, commonly known as Sarin (B92409), is a critical area of research for developing countermeasures and decontamination strategies. Several enzymes have been identified that can hydrolyze and detoxify this potent organophosphorus compound. The primary mechanism involves the cleavage of the P-F (phosphorus-fluorine) bond, which is the key to its toxicity. wikipedia.org

Human carboxylesterase 1 (hCE1), a drug-metabolizing enzyme, has been shown to spontaneously hydrolyze Sarin. nih.govnih.gov Studies have demonstrated that after being inhibited by Sarin, hCE1 can undergo spontaneous reactivation, a process that is not observed with other nerve agents like soman (B1219632) or cyclosarin. nih.gov This reactivation indicates that hCE1 can catalytically turn over Sarin, albeit at a slower rate compared to some other enzymes. nih.gov The enzyme shows a preference for the P(S) isomer of Sarin, which is the more toxic enantiomer. nih.govresearchgate.net

Other enzymes, known as phosphotriesterases (PTEs), are also capable of hydrolyzing Sarin and other organophosphorus compounds. mdpi.commdpi.com These enzymes, found in various microorganisms, can catalyze the hydrolysis of the P-F bond, effectively neutralizing the agent. mdpi.commdpi.com Enzymes such as diisopropyl fluorophosphatase (DFPase) and organophosphorus acid anhydrolase (OPAA) have demonstrated catalytic activity against G-type nerve agents, including Sarin. mdpi.com Significant research has focused on engineering these enzymes through site-directed mutagenesis to improve their catalytic efficiency and broaden their substrate specificity, leading to variants that are highly effective at detoxifying Sarin and other agents. mdpi.commdpi.com

The table below summarizes the key enzymes involved in the degradation of this compound.

| Enzyme | Source/Type | Mechanism of Action | Key Research Findings |

| Human Carboxylesterase 1 (hCE1) | Human drug-metabolizing enzyme | Spontaneous hydrolysis of the P-F bond, followed by reactivation of the enzyme. nih.govresearchgate.net | Exhibits stereoselective preference for the more toxic P(S) isomer of Sarin; spontaneous reactivation occurs after inhibition by Sarin. nih.govnih.gov |

| Phosphotriesterases (PTEs) | Microbial (e.g., Brevundimonas diminuta) | Catalytic hydrolysis of the P-F bond through a nucleophilic attack on the phosphorus center. mdpi.commdpi.com | Can effectively degrade a range of organophosphorus compounds, including Sarin, Soman, and Tabun. mdpi.com |

| Diisopropyl fluorophosphatase (DFPase) | Squid (Loligo vulgaris) | Hydrolysis of the P-F bond. mdpi.com | Wild-type enzyme shows a preference for the less toxic enantiomers of G-type agents; has been engineered for improved activity. mdpi.comacs.org |

| Organophosphorus Acid Anhydrolase (OPAA) | Microbial (Alteromonas sp.) | Hydrolysis of the P-F bond. mdpi.com | Variants have been developed for large-scale production and are used in decontamination mixtures. mdpi.com |

Biodegradation Pathways in Environmental Matrices

In environmental matrices such as soil and water, the degradation of this compound begins with abiotic hydrolysis, followed by microbial biodegradation of its hydrolysis products. wikipedia.orgnih.gov The persistence of Sarin in the environment is relatively low, especially in the presence of moisture, as it undergoes hydrolysis to form less toxic products. mdpi.com

The primary and most crucial step in its environmental degradation is the hydrolysis of the P-F bond, which yields Isopropyl methylphosphonic acid (IMPA) and hydrofluoric acid. wikipedia.org This initial hydrolysis can occur chemically in water and is influenced by factors like pH and temperature. mdpi.comacs.org In aqueous environments, the degradation proceeds via a concerted SN2 mechanism where a water molecule acts as a nucleophile. acs.org

Once IMPA is formed, it becomes available for microbial degradation. nih.gov Several soil bacteria have been identified that can utilize organophosphorus compounds as a source of phosphorus or carbon. nih.govnih.gov Specific microbial consortia have been shown to effectively degrade IMPA. nih.gov These microorganisms use IMPA as their sole phosphorus source, breaking it down further into methylphosphonic acid (MPA) and, eventually, inorganic phosphate (B84403), which can be assimilated into microbial biomass. nih.goviupac.org Studies have shown that acclimating microbial cultures to IMPA can improve their degradation efficiency, with initial concentrations of 85 to 90 mg/L being degraded to non-detectable levels within 75 hours under laboratory conditions. nih.gov However, the presence of other, more readily available phosphate sources in the environment can suppress the biodegradation of IMPA. nih.gov

Abiotic Hydrolysis: this compound is rapidly hydrolyzed in soil and water to Isopropyl methylphosphonic acid (IMPA). wikipedia.orgnih.gov

Microbial Uptake: Microorganisms capable of degrading organophosphonates take up IMPA from the environment. nih.gov

Enzymatic Cleavage: Microbial enzymes cleave the ester bond of IMPA, releasing the isopropanol (B130326) group and forming methylphosphonic acid (MPA). nih.gov

Mineralization: Further enzymatic action breaks the C-P bond in MPA, releasing inorganic phosphate, which is then utilized by the microorganisms for growth. imrpress.comtaylorfrancis.com

The table below outlines the biodegradation process in environmental settings.

| Stage | Process | Key Reactants | Key Products | Influencing Factors |

| Primary Degradation | Abiotic Hydrolysis | This compound, Water | Isopropyl methylphosphonic acid (IMPA), Hydrofluoric acid | pH, Temperature, Moisture Content mdpi.comacs.org |

| Secondary Degradation | Microbial Biodegradation of IMPA | Isopropyl methylphosphonic acid (IMPA) | Methylphosphonic acid (MPA), Isopropanol | Microbial consortia presence, Acclimation period nih.gov |

| Mineralization | Microbial Biodegradation of MPA | Methylphosphonic acid (MPA) | Inorganic phosphate, Carbon dioxide | Availability of other phosphorus sources nih.gov |

Advanced Detection and Analytical Methodologies

Biomarker Analysis and Metabolite Quantification Techniques

Following exposure, 1-Methylpropyl methylphosphonofluoridate is rapidly metabolized in the body, primarily through hydrolysis, to form alkyl methylphosphonic acids. nih.govmdpi.com The main hydrolysis product is Isopropyl methylphosphonic acid (IMPA), which serves as a key biomarker for confirming exposure. nih.govoup.comnih.gov Another significant metabolite is methylphosphonic acid (MPA). nih.govnih.gov Detecting and quantifying these stable metabolites in biological samples like blood and urine is a primary goal of retrospective analysis. nih.govmdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred tool for the analysis of polar metabolites of this compound from biological matrices. mdpi.com This technique is highly sensitive and specific, allowing for the direct analysis of hydrolysis products without the need for extensive sample preparation or derivatization that is often required for other methods. mdpi.comoup.com

LC-MS/MS has been successfully used to quantify IMPA and other metabolites in plasma and urine. nih.govoup.comnih.gov For instance, a validated method using high-performance liquid chromatography-mass spectrometry with negative ion electrospray ionization with time-of-flight detection (LC-ESI-MS-TOF) established a linear range of quantitation for IMPA in plasma from 5 to 125 ng/mL, with a method detection limit of 2 ng/mL. nih.gov Another study demonstrated the detection and quantification of IMPA in the urine of rats for up to five days after exposure. nih.gov The use of dried urine spots (DUS) coupled with LC-MS/MS offers a simple and rapid sample preparation method, capable of detecting IMPA in mice urine 60 hours after exposure. mdpi.com This approach achieved detection limits for the metabolites of five different chemical warfare agents, including Sarin (B92409), in the range of 0.5 to 5 ng/mL in human urine. mdpi.com The high sensitivity of LC-MS/MS allows for the detection of ultratrace levels of the agent's biomarkers, providing crucial evidence for forensic and clinical investigations. mdpi.comresearchgate.net

| Analyte | Matrix | Method | Detection Limit | Linear Range | Reference |

| Isopropyl methylphosphonic acid (IMPA) | Minipig Plasma | LC-ESI-MS-TOF | 2 ng/mL | 5-125 ng/mL | nih.gov |

| Isopropyl methylphosphonic acid (IMPA) | Human Urine (DUS) | LC-MS/MS | 10 ng/mL | 10-300 ng/mL | mdpi.com |

| Methylphosphonic acid (MPA) | Rat Urine | LC-MS/MS | Not specified | Not specified | nih.gov |

| Regenerated Sarin (as GB-2-DMAMP) | Human Blood | LC-MS/MS | 10 pg/mL | Not specified | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of this compound and its degradation products. cntrarmscontrol.orgnih.govoup.com It is a primary analytical method used by OPCW designated laboratories for environmental and biological samples. cntrarmscontrol.org The technique has been applied to screen for the agent in air and water samples, with a solid-phase microextraction (SPME) method detecting 100 ng/L in air after a 5-minute collection time. oup.com

A significant challenge in GC-MS analysis is the low volatility and high polarity of the hydrolysis products like IMPA and MPA, which generally makes them unsuitable for direct analysis. chromatographytoday.com To overcome this, derivatization is employed to convert the polar analytes into more volatile compounds suitable for gas chromatography. nih.gov Common derivatization agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which can achieve detection limits as low as 0.14 ppb for phosphonic acids. nih.gov GC-MS has been instrumental in forensic investigations, such as the analysis of environmental samples from chemical attacks, where it has been used to unequivocally identify IMPA, MPA, and even trace amounts of intact Sarin. nih.gov For enhanced confirmation, especially at low concentrations, GC-tandem mass spectrometry (GC-MS/MS) is employed. nih.gov

| Analyte(s) | Sample Type | GC-MS Method | Key Finding | Reference |

| This compound | Air | SPME-GC-MS | Detection of 100 ng/L after 5 min collection. | oup.com |

| This compound | Water | SPME-GC-MS | Detection at concentrations of 12 µg/mL or higher. | oup.com |

| IMPA, MPA | Soil, Munition Fragment | GC-MS, GC-MS/MS | Unequivocal identification of hydrolysis products and trace intact agent. | nih.gov |

| Phosphonic Acids (including IMPA, MPA) | Water | GC-MS (after BSTFA derivatization) | Sensitive detection with LODs down to 0.14 ppb. | nih.gov |

| Ethyl methylphosphonic acid (EMPA) | Serum | GC-MS, GC-MS/MS (after derivatization) | Successful detection of VX metabolite, demonstrating applicability to biological samples. | opcw.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its related compounds. nih.govdocumentsdelivered.com While not typically used for trace detection due to its lower sensitivity compared to mass spectrometry, NMR provides invaluable information about the molecular structure and chemical environment of the phosphorus and fluorine atoms within the molecule. rsc.org It has been utilized in stereochemical analysis of the agent, using optically active shift reagents to distinguish between different enantiomers. nih.gov In the context of chemical forensics, NMR, alongside GC-MS and LC-MS, is used to analyze the trace molecular composition of Sarin samples to identify chemical attribution signatures (CAS). nih.govdocumentsdelivered.com These signatures, which arise from impurities and byproducts of a specific synthesis process, can provide critical information linking a sample to its method of preparation. nih.gov For example, ³¹P NMR has been used to study the stability and decomposition of the agent in various solutions. rsc.orgresearchgate.net

Cholinesterase Activity Measurement and Inhibition Assessment

This compound exerts its primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). lifeboat.comnih.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing overstimulation of the nervous system. rsc.org Consequently, measuring the activity of cholinesterases—both acetylcholinesterase (AChE) in red blood cells and butyrylcholinesterase (BuChE) in plasma—is a crucial biomarker for assessing exposure and the severity of poisoning. szu.czhuman.denih.gov

A significant decrease in cholinesterase activity is a hallmark of exposure. szu.czglobalbiodefense.com Studies in rats exposed to Sarin vapors showed a direct relationship between the concentration of the agent in plasma and the degree of AChE and BuChE inhibition in the brain and blood. szu.cz In humans, plasma cholinesterase levels can decrease by over 50% after exposure to organophosphates. nih.gov Various methods are available for measuring ChE activity. nih.gov The Ellman method is a traditional spectrophotometric assay, but newer, more accessible techniques like micro-electrometric methods are being developed for rapid and reliable measurement, especially in resource-limited settings. nih.gov These tests provide a clear path for diagnosis and monitoring following exposure. human.de The rate of reactivation of the inhibited enzyme, either spontaneously or mediated by oximes, can also be studied to understand the stability of the organophosphate-enzyme complex and the potential for aging. nih.gov

| Exposure Group | Biological Matrix | Enzyme | % Inhibition / Change in Activity | Reference |

| Rats exposed to 1.25 or 2.5 µg/l Sarin vapor | Erythrocytes | Acetylcholinesterase (AChE) | Significant decrease | szu.cz |

| Rats exposed to 1.25 or 2.5 µg/l Sarin vapor | Plasma | Butyrylcholinesterase (BuChE) | Significant decrease | szu.cz |

| Rats exposed to 1.25 or 2.5 µg/l Sarin vapor | Brain (Frontal Cortex, Pontomedullar area) | Acetylcholinesterase (AChE) | Significant decrease | szu.cz |

| Farmers exposed to organophosphate pesticides | Plasma | Cholinesterase (ChE) | >50% decrease | nih.gov |

Spectroscopic and Fluorescent Chemosensor Development

The need for rapid, sensitive, and portable detection systems for this compound has driven the development of advanced chemosensors. lifeboat.comrsc.org Fluorescent and colorimetric sensors are particularly attractive because they can provide real-time, on-site analysis, often with high selectivity and sensitivity. rsc.org These sensors are designed to undergo a measurable change in their optical properties, such as fluorescence intensity or color, upon reaction with the target analyte. rsc.org

Fluorescent sensors are generally more sensitive than colorimetric ones. rsc.org One recently developed sensor utilizes a boron-difluoride complex (BODIQ-TPE) on filter paper. chemistryviews.org The nitrogen atom in the sensor's core interacts with the phosphorus atom in Sarin, leading to a hydrolysis reaction that causes a change in the emission spectrum and a color change from cyan/blue to yellow/brown. chemistryviews.org This sensor has a low detection limit of 0.7 ppb and a response time of less than 2 seconds, and it can discriminate Sarin from similar compounds. chemistryviews.org Research also focuses on designing probes based on a "covalent-assembly" approach, which creates a turn-on fluorescent signal from a zero background, allowing for highly sensitive detection. nih.gov

Colorimetric indicators offer a simple, low-cost screening method for the presence of this compound that requires minimal training and provides rapid results. dtic.milchemteq.net The design of these indicators often relies on specific chemical reactions that produce a distinct, visible color change. rsc.orgnih.gov

One innovative design strategy employs a two-step reaction to reduce the likelihood of false positives. dtic.mil In this mechanism, a sensor molecule first undergoes a nucleophilic attack by the fluorophosphate (B79755) group of the agent, releasing a fluoride (B91410) ion and causing an initial color change (e.g., to green). dtic.mil The released fluoride ion then triggers a second reaction, such as cleaving a silyl (B83357) ether group on the sensor molecule, which results in a second, more definitive color change (e.g., to pink). dtic.mil This dual-reaction mechanism enhances the selectivity of the sensor for fluorine-containing organophosphates like Sarin. dtic.mil Other mechanisms involve reactions that induce cyclization of the sensor molecule or a cyanohydrin reaction with byproducts, leading to the formation of highly conjugated systems that absorb light in the visible spectrum. dtic.mil

Fluorescence-Based Detection Strategies

Fluorescence-based detection has emerged as a highly sensitive and effective strategy for identifying organophosphorus nerve agents like this compound. tandfonline.comrsc.org These methods rely on the design of specialized molecular probes that exhibit a change in their fluorescent properties upon interaction with the target analyte. The primary mechanism involves a specific chemical reaction between the probe and the nerve agent, leading to a distinct optical signal, often a "turn-on" fluorescence response. nih.gov

Nerve agents are potent electrophiles, a characteristic exploited in probe design. rsc.org Fluorescent probes are typically engineered with a nucleophilic recognition site, such as a hydroxyl or amino group, which reacts with the electrophilic phosphorus center of the agent. rsc.org This reaction, often a phosphorylation, triggers a conformational or electronic change in the probe molecule, leading to a significant increase in fluorescence intensity. nih.gov

One notable example is the development of a thiourea-based rhodamine probe, which acts as a chromo-fluorogenic indicator for Soman (B1219632). nih.gov In its native state, the probe exists in a non-fluorescent, colorless spirolactam form. Upon reaction with Soman, the thiosemicarbazide (B42300) group is phosphorylated, causing the spirolactam ring to open. nih.gov This structural change results in the formation of a highly colored and fluorescent seven-membered heterocycle adduct, enabling naked-eye detection in both liquid and gas phases with a detection limit as low as 2 x 10⁻⁶ M. nih.gov

The performance of various fluorescent probes is often initially evaluated using less toxic chemical mimics of Soman, such as diethyl chlorophosphate (DCP). nih.gov An array of different fluorogenic probes can be used to discriminate between various nerve agents, including Soman, by analyzing the unique pattern of fluorescence changes across the array. researchgate.net

Table 1: Characteristics of Selected Fluorescence-Based Probes for Soman and Simulant Detection

| Probe Type | Target Analyte | Mechanism of Action | Detection Limit | Key Features |

|---|---|---|---|---|

| Thiourea-based Rhodamine | Soman (GD), DCP | Phosphorylation-induced spirolactam ring opening | 2 x 10⁻⁶ M | Chromo-fluorogenic response; suitable for liquid and gas phase detection. nih.gov |

| Fluorogenic Array | Soman (GD), Sarin (GB), Tabun (GA), VX | Differential fluorescence patterns | Not specified | Discriminates between different nerve agents and their mimics. researchgate.net |

| Europium Chelate Microparticle | Soman-HSA Adduct | Immunofluorescence (competitive assay) | 1.0 x 10⁻⁶ M | Discriminative detection of Soman exposure via biomarkers. nih.gov |

Field-Deployable Detection Technologies

The need for rapid, on-site analysis has driven the development of field-deployable detection technologies. These systems are designed to be portable, robust, and capable of providing timely results outside of a traditional laboratory setting. Key advancements in this area include the integration of efficient sample preparation techniques and the development of rapid analytical methods for both the parent agent and its degradation products.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that has proven valuable for field applications. sigmaaldrich.comchromatographyonline.com It integrates sampling, extraction, and concentration into a single step, significantly simplifying and accelerating the analytical process. nih.gov SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. When exposed to a sample (either in liquid or headspace), analytes partition from the sample matrix onto the fiber coating. sigmaaldrich.com The fiber can then be directly introduced into the injection port of a gas chromatograph (GC) for thermal desorption and analysis. chromatographyonline.com

In many scenarios, particularly in environmental or post-exposure samples, the parent this compound may have hydrolyzed to its more stable degradation products. The primary hydrolysis product is Pinacolyl Methylphosphonic Acid (PMPA), along with the final degradation product, Methylphosphonic Acid (MPA). icm.edu.plnih.gov These alkyl methylphosphonic acids are highly polar, non-volatile, and persistent, making them excellent markers for the retrospective identification of nerve agent use. researchgate.nettandfonline.com

However, their polarity and low volatility make them unsuitable for direct GC-MS analysis. nih.gov To overcome this, rapid derivatization techniques are employed to convert these polar acids into more volatile and thermally stable derivatives. nih.govmdpi.com This crucial step allows for their separation and detection using standard GC-MS methods.

Common derivatization approaches include silylation and methylation:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen atoms on the phosphonic acids with trimethylsilyl (B98337) (TMS) groups. icm.edu.plresearchgate.net The resulting TMS-esters are significantly more volatile and produce characteristic mass spectra, facilitating their identification. icm.edu.pl

Methylation: Trimethylsilyldiazomethane (TMSD) is another effective reagent that converts the phosphonic acids into their corresponding methyl esters. tandfonline.comresearchgate.nettandfonline.com This method is robust and can be completed in under 30 minutes, making it suitable for rapid screening. tandfonline.com

The optimization of these derivatization reactions, including temperature and reaction time, is critical for achieving high yields and reliable results in a field setting. icm.edu.plresearchgate.net Studies have shown that both BSTFA and TMSD are effective, with optimal reactions typically occurring at 80°C. icm.edu.plresearchgate.net

Table 2: Comparison of Derivatization Reagents for Soman Degradation Products

| Derivatization Reagent | Abbreviation | Analyte Target | Derivative Product | Typical Reaction Conditions |

|---|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alkyl Methylphosphonic Acids (e.g., PMPA) | Trimethylsilyl (TMS) Ester | 80°C, 75-120 minutes icm.edu.plresearchgate.net |

| Trimethylsilyldiazomethane | TMSD | Alkyl Methylphosphonic Acids (e.g., PMPA) | Methyl Ester | 80°C, 105-135 minutes icm.edu.plresearchgate.net |

Isotopic Approaches in Analytical Method Validation

Isotopic approaches are indispensable tools for the validation of analytical methods and for forensic analysis, providing a high degree of confidence in the identification and quantification of chemical warfare agents and their derivatives. researchgate.net These techniques involve the use of isotopically labeled compounds, which contain atoms with a different number of neutrons than the most abundant isotope (e.g., Deuterium ²H, Carbon-¹³C). wikipedia.org

Isotopically labeled analogues of this compound or its degradation products are often used as internal standards in quantitative analysis. Because these standards have nearly identical chemical and physical properties to their non-labeled counterparts, they co-elute chromatographically and experience similar effects from the sample matrix and instrument variability. However, they are readily distinguished by mass spectrometry due to their mass difference, allowing for highly accurate and precise quantification. biorxiv.org

A more advanced application is Position-Specific Isotope Analysis (PSIA) by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov This technique measures the natural abundance distribution of isotopes (like ²H) at specific atomic positions within a molecule, creating a unique "isotopic fingerprint." nih.govnih.gov Research has demonstrated that this isotopic fingerprint remains stable during the synthesis of Soman from its precursor, pinacolyl alcohol (PinOH), and through its subsequent hydrolysis to PMPA. nih.govnih.gov By comparing the intramolecular isotopic profiles of the precursor, the agent, and its degradation product, it is possible to link them to a common origin. nih.govnih.gov This powerful forensic tool can help in source attribution of a chemical agent, contributing critical information for investigations into its illicit use. nih.govnih.gov The validation of such methods ensures that the isotopic data is reliable and that any observed variations are not due to analytical artifacts. researchgate.netscielo.org.mx

Decontamination Research and Agent Neutralization Strategies

Chemical Decontamination Reagents and Their Mechanisms

Chemical decontamination approaches utilize reactive compounds to neutralize organophosphorus agents like 1-Methylpropyl methylphosphonofluoridate. fas.org The primary mechanisms involve oxidative chlorination and alkaline hydrolysis to break down the phosphorus-containing groups integral to the agent's toxicity. fas.org

Oxidative degradation is a cornerstone of chemical agent decontamination. fas.org Hypochlorite (B82951) solutions, such as sodium hypochlorite (NaOCl) or calcium hypochlorite (Ca(OCl)2), are widely used as universal decontaminants for G-series agents. fas.orgmsu.edu.tr The mechanism involves the "active chlorine" attacking the agent, leading to both oxidation and hydrolysis. fas.orgresearchgate.net

The effectiveness of hypochlorite is significantly influenced by pH, with alkaline solutions being more advantageous. fas.org An alkaline pH enhances the hydrolysis of the G-agents' phosphorus groups. fas.org Standard protocols often specify a 0.5% hypochlorite solution for skin decontamination and a more concentrated 5% solution for equipment. fas.orgmsu.edu.tr These solutions are effective against most chemical warfare agents by oxidizing key atoms, such as the sulfur in mustard agents, and hydrolyzing the phosphorus groups in nerve agents. fas.org

Nucleophilic strategies target the electrophilic phosphorus center of this compound, leading to the cleavage of the P-F bond and detoxification. Alkaline hydrolysis, using reagents like sodium hydroxide (B78521) (NaOH), is an effective method, although some strong bases can be damaging to surfaces and skin. fas.orggoogle.com

More complex non-aqueous decontamination formulas have been developed that utilize a combination of nucleophiles. One such formulation consists of ethanolamine (B43304) (an amine), benzyl (B1604629) alcohol, and potassium hydroxide (KOH), which provides a strong nucleophilic and alkaline environment to degrade agents like Soman (B1219632) (GD), a compound structurally related to GF. researchgate.net Other historical formulations have used sodium phenolate (B1203915) or sodium cresolate in alcohol solutions for nerve agent decontamination.

Detergents and soaps in water contribute to decontamination primarily through the physical removal and dilution of the agent. ojp.gov However, they can also facilitate slow hydrolysis, contributing to the chemical neutralization of the agent over time. ojp.gov

Modern research has focused on advanced materials that can both adsorb and actively degrade chemical agents. Fuller's Earth is a well-known sorbent material used to physically remove liquid agents from surfaces, though it does not chemically neutralize the agent itself. ojp.gov

More reactive materials include nanosized metal oxides such as magnesium oxide (MgO), aluminum oxide (Al2O3), calcium oxide (CaO), titanium dioxide (TiO2), and zinc oxide (ZnO). nih.govresearchgate.net These materials possess high surface areas that allow for rapid adsorption of the agent, followed by in-situ degradation on their reactive surfaces. Formulations containing nanoparticles of ZnO and TiO2 have shown efficacy in enhancing the degradation of toxic agents. researchgate.net

Metal-Organic Frameworks (MOFs) represent another class of advanced materials being investigated for decontamination. mdpi.comnuph.edu.ua These are porous, crystalline materials that can be designed to have high catalytic activity, making them effective for adsorbing and breaking down nerve agents under mild conditions. mdpi.com

The efficiency of decontamination is critically dependent on the rate of the neutralization reaction. Kinetic studies are performed to quantify the time required for a decontaminant to reduce the agent concentration to a safe level.

For a non-aqueous formula composed of ethanolamine, benzyl alcohol, and KOH, studies on the related G-agent Soman (GD) showed that a volume ratio of decontaminant to agent of at least 2:1 was needed to achieve over 99% degradation within 30 minutes. researchgate.net Research on solid decontamination sorbents also provides insight into reaction times, with materials like FAST-ACT demonstrating the ability to degrade over 90% of Soman within two hours. nih.gov

| Decontaminant | Agent | Time | Efficiency | Source |

|---|---|---|---|---|

| Non-aqueous formula (ethanolamine, benzyl alcohol, KOH) | Soman (GD) | 30 min | >99% | researchgate.net |

| Solid Sorbent (FAST-ACT) | Soman (GD) | 2 hours | >90% | nih.gov |

| Solid Sorbent (LB3) | Soman (GD) | 2 hours | >90% | nih.gov |

Enzymatic Decontamination Approaches

Enzymatic decontamination offers a milder, more environmentally friendly alternative to harsh chemical reagents. nih.govnih.gov Enzymes provide high specificity and catalytic efficiency, allowing them to neutralize agents under benign conditions, making them suitable for sensitive equipment and even direct application to skin. nih.govrsc.org

The most promising enzymes for neutralizing G-series agents like this compound are phosphotriesterases (PTEs). nih.govnih.gov The PTE originally isolated from the soil bacterium Pseudomonas diminuta can hydrolyze organophosphates, but its natural catalytic activity against specific chemical warfare agents is limited. nih.govtamu.edu

Significant research has been dedicated to enzyme engineering to improve the catalytic efficiency and stereochemical preference of PTE for the more toxic enantiomers of nerve agents. nih.govnih.gov Through rational design and directed evolution, variants of PTE have been created with dramatically enhanced activity. nih.govacs.org

For example, a study of two engineered PTEs, designated GG1 and GG2, demonstrated rapid degradation of several G-agents. The GG2 enzyme showed a hydrolysis half-life (t1/2) for this compound of approximately 2-3 minutes. mdpi.com Another highly effective variant, H257Y/L303T, was found to have a catalytic efficiency (kcat/Km) of 8 × 10^5 M⁻¹s⁻¹ for the detoxification of this agent. acs.org Commercial products, such as DEFENZ™, have been developed based on PTEs and have shown high efficacy in decomposing the agent in solution. epa.gov

| Enzyme System | Parameter | Value | Source |

|---|---|---|---|

| DEFENZ™ VX-G (in simulated reactor) | Decomposition Efficiency | 99% in 15 min | epa.gov |

| Engineered PTE (GG2) | Half-life (t1/2) | 2-3 min | mdpi.com |

| Engineered PTE Variant (H257Y/L303T) | Catalytic Efficiency (kcat/Km) | 8 x 105 M-1s-1 | acs.org |

Simulant-Based Decontamination Research Methodologiesdtic.milnih.gov

Due to the extreme toxicity of this compound, much of the decontamination research is conducted using chemical simulants. These simulants mimic the physical and chemical properties of the actual agent but have significantly lower toxicity, allowing for safer and more extensive research. argonelectronics.com

The selection and validation of an appropriate chemical simulant are crucial for obtaining meaningful and transferable research results. A suitable simulant should share key physicochemical properties with the target agent, such as molecular weight, volatility, solubility, and reactivity. epa.gov

For G-type nerve agents like this compound, several organophosphorus compounds are commonly used as simulants. Diisopropyl fluorophosphate (B79755) (DFP) is a widely used simulant due to its structural and chemical similarities to G-agents. argonelectronics.comresearchgate.net Other frequently employed simulants include dimethyl methylphosphonate (B1257008) (DMMP), triethyl phosphate (B84403) (TEP), and diethyl ethylphosphonate (DEEP). researchgate.net The validation of these simulants involves comparing their behavior in decontamination studies to that of the actual agents under controlled conditions, ensuring that the results from simulant studies can be reliably extrapolated.

The following table lists common simulants for G-agents and their relevant properties.

| Simulant | Chemical Formula | Molecular Weight ( g/mol ) | Use |

| Diisopropyl fluorophosphate (DFP) | C₆H₁₄FO₃P | 184.15 | Simulant for G-agents (GA, GB, GD, GF) argonelectronics.com |

| Dimethyl methylphosphonate (DMMP) | C₃H₉O₃P | 124.08 | Simulant for Sarin (B92409) (GB) and other G-agents researchgate.netnih.gov |

| Triethyl phosphate (TEP) | C₆H₁₅O₄P | 182.16 | Simulant for G-agents researchgate.net |

This table is interactive. Users can filter the data by simulant name.

To evaluate the effectiveness of skin decontamination methods, in vitro skin diffusion cell models are widely employed. argonelectronics.comgreenpeace.to The Franz diffusion cell is a common apparatus used for these studies. researchgate.netepa.gov This system consists of a donor chamber where the simulant is applied and a receptor chamber containing a fluid that mimics physiological conditions, separated by a section of excised skin (often from human, porcine, or mouse sources) or a synthetic membrane. argonelectronics.comgoogle.com

This methodology allows researchers to measure the rate and extent of simulant penetration through the skin and to assess how different decontamination procedures affect this penetration. researchgate.net By analyzing the concentration of the simulant in the receptor fluid over time, the efficacy of a decontaminant in removing the agent from the skin surface and preventing its absorption can be quantified. researchgate.net These models are invaluable for screening and optimizing decontamination formulations and protocols before they are considered for further testing. researchgate.net